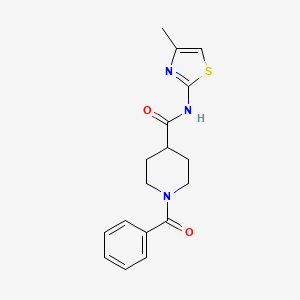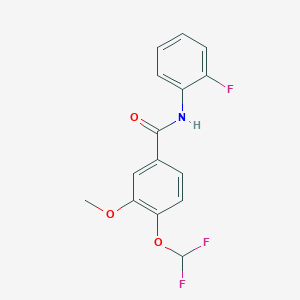![molecular formula C13H17BrN4O4S3 B4721598 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4721598.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is complex and involves multiple pathways. In cancer cells, the compound has been shown to inhibit the activity of AKT and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis. In inflammation, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines. In neurological disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, the compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorders, the compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments include its potential therapeutic applications in various diseases, its well-studied mechanism of action, and its efficacy and safety in vitro and in vivo. However, the limitations of using the compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One direction is to study the compound's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, future research could focus on identifying the optimal dosage and administration route for the compound in different diseases. Finally, further research could investigate the potential drug-drug interactions of 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine with other drugs.
Conclusion:
In conclusion, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound that has potential therapeutic applications in various diseases. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are limitations to using the compound in lab experiments, its potential therapeutic applications and well-studied mechanism of action make it a promising area of research. Future research could focus on identifying the optimal dosage and administration route for the compound in different diseases and developing more efficient and cost-effective synthesis methods.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been studied extensively in vitro and in vivo, and its efficacy and safety have been evaluated. In cancer research, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O4S3/c1-2-16-10-11(9-15-16)24(19,20)17-5-7-18(8-6-17)25(21,22)13-4-3-12(14)23-13/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIAEEMXBZHBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-furyl)-3-phenyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4721521.png)
![2-methyl-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4721533.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![2-hydroxy-3-methyl-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B4721554.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B4721557.png)
![N-[4-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4721563.png)
![3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4721570.png)


![4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4721588.png)
![2-iodo-6-methoxy-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenyl acetate](/img/structure/B4721599.png)
![N-[3-(4-fluorophenyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4721604.png)
![2-[1-(2-furoyl)-3-oxodecahydro-2-quinoxalinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4721605.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4721612.png)